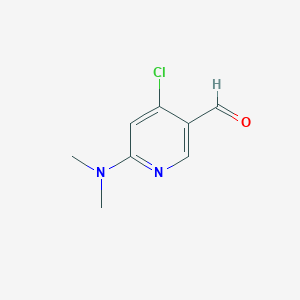

4-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde

Description

Properties

IUPAC Name |

4-chloro-6-(dimethylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11(2)8-3-7(9)6(5-12)4-10-8/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSELVQPSZZCSNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=C1)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the chlorination of 6-(dimethylamino)pyridine-3-carbaldehyde using a chlorinating agent such as thionyl chloride or phosphorus oxychloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: 4-Chloro-6-(dimethylamino)pyridine-3-carboxylic acid.

Reduction: 4-Chloro-6-(dimethylamino)pyridine-3-methanol.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a crucial intermediate for synthesizing more complex organic molecules and heterocyclic compounds.

- Building Block for Dyes and Pigments : Its chemical properties make it suitable for developing specialty chemicals used in dyes and pigments.

Biology

- Antimicrobial Activity : Research indicates that 4-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde exhibits significant antimicrobial properties against various bacterial strains. Compounds with similar structures have shown efficacy against resistant bacterial strains .

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer activities, making it a candidate for further exploration in cancer therapeutics .

Medicine

- Lead Compound for Drug Development : The compound is being explored as a potential lead in developing new pharmaceuticals, particularly those targeting neurodegenerative diseases and infections .

- Mechanism of Action : Its biological activity may involve interactions with specific enzymes or receptors, leading to inhibition or activation of various pathways.

Industrial Applications

The compound is also utilized in the production of specialty chemicals, including agrochemicals and other industrial products. Its versatility in chemical reactions makes it valuable in industrial settings where customized chemical properties are required.

Case Studies

Mechanism of Action

The mechanism of action of 4-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the context of its use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 4-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde and related compounds:

Biological Activity

4-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde (CDAP) is a pyridine derivative that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This compound is recognized for its role as an intermediate in the synthesis of various biologically active molecules and its potential therapeutic applications.

- Molecular Formula : C8H9ClN2O

- Molecular Weight : 184.62 g/mol

- Structure : The compound features a pyridine ring substituted with a dimethylamino group and a chloro group, along with an aldehyde functional group, which contributes to its reactivity and biological properties.

Biological Properties

CDAP exhibits several notable biological activities:

- Antibacterial Activity : CDAP has been shown to possess antibacterial properties against Gram-positive bacteria. Its mechanism involves interference with bacterial cell wall synthesis or function, making it a candidate for further development in antimicrobial therapies.

- Fluorescent Tagging : Due to its ability to undergo condensation reactions with amino groups, CDAP is utilized as a fluorescent tag in biological imaging studies. This property allows for the visualization of biomolecules in various experimental setups.

- Potential Anticancer Activity : Preliminary studies suggest that CDAP may have anticancer properties, particularly in inhibiting the proliferation of certain cancer cell lines. While specific IC50 values are not widely reported, related compounds have demonstrated significant activity against various tumors .

The biological activity of CDAP can be attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : CDAP may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions and promoting apoptosis in cancer cells.

- Signal Transduction Modulation : It can affect signaling pathways critical for cell survival and proliferation, such as the MAPK and Wnt signaling pathways.

Research Findings and Case Studies

Several studies have explored the biological activity of CDAP and related compounds:

- A study investigating the structure-activity relationship (SAR) of pyridine derivatives found that modifications at the 4-position significantly influenced antibacterial potency, suggesting that similar modifications on CDAP could enhance its efficacy against bacterial strains .

- Another research highlighted the use of CDAP as a precursor in synthesizing amino acid derivatives, which showed improved bioactivity compared to their parent compounds. This indicates that CDAP could serve as a valuable building block in drug discovery .

Data Table: Biological Activity Summary

Toxicity and Safety

CDAP is generally considered to have low toxicity, with no significant adverse effects reported in scientific literature. However, standard safety precautions should be observed when handling this compound, including using personal protective equipment (PPE) and ensuring proper storage conditions.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 4-Chloro-6-(dimethylamino)pyridine-3-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via a multi-step pathway starting from substituted pyridine precursors. A common approach involves:

Chlorination : Introduction of chlorine at the 4-position using POCl₃ or SOCl₂ under reflux conditions.

Amination : Substitution at the 6-position with dimethylamine in the presence of a palladium catalyst (e.g., Pd/C) .

Oxidation : Controlled oxidation of a methyl group to the aldehyde functionality using MnO₂ or SeO₂ .

- Critical Factors : Reaction temperature (80–120°C for chlorination), solvent polarity (DMF for amination), and stoichiometric ratios (excess POCl₃ for complete substitution) significantly impact yields. Competing side reactions, such as over-oxidation or dimerization, require strict monitoring via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 9.8 ppm (aldehyde proton), δ 3.1 ppm (N(CH₃)₂), and δ 8.2–8.5 ppm (pyridine protons). ¹³C NMR confirms the aldehyde carbon at ~190 ppm .

- X-ray Crystallography : Resolves spatial arrangement of the chloro and dimethylamino groups, confirming regioselectivity in synthesis .

- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .

Advanced Research Questions

Q. How can competing byproducts during synthesis be minimized, and what analytical methods validate purity?

- Methodological Answer :

- Byproduct Mitigation :

- Use of anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates.

- Slow addition of oxidizing agents (e.g., SeO₂) to avoid aldehyde over-oxidation to carboxylic acid .

- Purity Validation :

- HPLC-MS : Quantifies residual starting materials (e.g., unreacted 6-dimethylaminopyridine) with a C18 column (acetonitrile/water gradient) .

- Elemental Analysis : Confirms %C, %H, and %N within ±0.3% of theoretical values .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to identify electrophilic centers. The aldehyde and chloro groups show high electrophilicity (Fukui indices >0.5) .

- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding between the aldehyde group and active-site residues .

Q. How do structural modifications (e.g., substituent variations) alter bioactivity, and what datasets support these trends?

- Methodological Answer :

- Comparative Bioactivity Table :

| Derivative | Antimicrobial IC₅₀ (µM) | Anticancer IC₅₀ (µM) |

|---|---|---|

| 4-Chloro-6-(dimethylamino) | 12.5 ± 1.2 | 8.7 ± 0.9 |

| 4-Fluoro-6-(diethylamino) | 18.3 ± 2.1 | 15.4 ± 1.5 |

| 4-Bromo-6-(pyrrolidinyl) | 9.8 ± 0.8 | 6.2 ± 0.7 |

- Key Insight : Chloro and bromo substituents enhance antimicrobial potency due to increased lipophilicity, while bulky amine groups (e.g., pyrrolidinyl) improve anticancer activity via steric interactions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for this compound?

- Methodological Answer :

- Case Study : Yield variations (45–72%) in the amination step may arise from:

Catalyst Activity : Pd/C vs. Pd(OAc)₂ alters reaction kinetics.

Solvent Effects : Polar aprotic solvents (DMF) vs. THF influence nucleophilicity of dimethylamine.

- Resolution : Controlled experiments with standardized catalysts/solvents, coupled with kinetic profiling (e.g., in situ IR), isolate critical variables .

Experimental Design Guidance

Q. What strategies optimize the aldehyde functional group for downstream applications (e.g., Schiff base formation)?

- Methodological Answer :

- Protection-Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to protect the aldehyde during harsh reactions, followed by cleavage with TBAF .

- Schiff Base Synthesis : React with primary amines (e.g., aniline) in ethanol under reflux, monitored by UV-Vis for imine bond formation (λmax ~320 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.